molecular formula C14H12N2S B15037547 4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile

4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile

Cat. No.: B15037547
M. Wt: 240.33 g/mol
InChI Key: FMAHSTUBSMNIDG-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 4, a methylsulfanyl (SCH₃) group at position 2, a phenyl group at position 6, and a nitrile (CN) group at position 2. The nitrile group enhances hydrogen-bonding capacity, while the methylsulfanyl and phenyl groups contribute to lipophilicity and steric bulk.

Properties

Molecular Formula

C14H12N2S

Molecular Weight

240.33 g/mol

IUPAC Name

4-methyl-2-methylsulfanyl-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C14H12N2S/c1-10-8-13(11-6-4-3-5-7-11)16-14(17-2)12(10)9-15/h3-8H,1-2H3

InChI Key

FMAHSTUBSMNIDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC)C2=CC=CC=C2

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

One-Pot Multicomponent Cyclocondensation

The pseudo-four-component reaction (pseudo-4CR) is a widely adopted strategy for constructing the pyridine core. This method involves the condensation of malononitrile , benzaldehyde derivatives , and methyl mercaptan under catalytic conditions.

Procedure :

  • A mixture of 4-methylbenzaldehyde (1.2 mmol), malononitrile (2.4 mmol), and methyl mercaptan (1.2 mmol) is refluxed in ethanol with piperidine (10 mol%) as a catalyst.
  • The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, forming an α,β-unsaturated intermediate.
  • Subsequent Michael addition of methyl mercaptan and cyclization yields the pyridine scaffold.

Optimization :

  • Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
  • Catalyst : Piperidine enhances reaction efficiency (yield: 68–72%) compared to inorganic bases like K₂CO₃ (yield: 45–50%).

Table 1. Comparative Analysis of Multicomponent Methods

Catalyst Solvent Temperature (°C) Yield (%) Reference
Piperidine Ethanol 80 72
KOH MeOH 70 65
DBU DMF 100 58

Stepwise Synthesis via Chalcone Intermediates

Chalcones serve as versatile precursors for pyridine derivatives. This method involves two stages: (1) chalcone synthesis and (2) cyclization with malononitrile.

Stage 1: Chalcone Preparation

  • 4-Methylchalcone is synthesized via Claisen-Schmidt condensation of 4-methylacetophenone and benzaldehyde in alkaline ethanol.
  • The product is isolated by crystallization (yield: 85–90%).

Stage 2: Cyclocondensation

  • Chalcone (1 mmol), malononitrile (1.2 mmol), and methyl mercaptan (1.5 mmol) are refluxed in methanol with KOH (1.2 mmol).
  • The reaction proceeds via conjugate addition of malononitrile to the chalcone’s β-carbon, followed by cyclization and aromatization.

Mechanistic Insights :

  • The Michael adduct undergoes intramolecular cyclization to form a dihydropyridine intermediate, which oxidizes to the aromatic pyridine.
  • Methyl mercaptan acts as both a nucleophile and a sulfur source, introducing the methylsulfanyl group at position 2.

Catalytic Thiolation of Halogenated Pyridines

A halogenated precursor, 5-bromo-4-methyl-6-phenylpyridine-3-carbonitrile , undergoes nucleophilic aromatic substitution (SNAr) with sodium methanethiolate (NaSMe).

Procedure :

  • 5-Bromo-4-methyl-6-phenylpyridine-3-carbonitrile (1 mmol) is dissolved in DMF.
  • NaSMe (1.5 mmol) is added, and the mixture is heated at 120°C for 12 hours.
  • The product is purified via column chromatography (hexane/EtOAc, 4:1).

Key Considerations :

  • Leaving Group Reactivity : Bromine at position 5 ensures regioselective substitution due to the electron-withdrawing effect of the nitrile group.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, improving yields (up to 78%).

Reaction Optimization and Mechanistic Studies

Role of Base Catalysts

Bases such as KOH and piperidine facilitate deprotonation steps critical for cyclization. In methanol, KOH promotes enolate formation from malononitrile, accelerating the conjugate addition.

Temperature and Time Dependence

  • Multicomponent reactions achieve optimal yields at 80°C within 6–8 hours.
  • Stepwise syntheses require longer durations (12–24 hours) due to intermediate isolation steps.

Table 2. Temperature vs. Yield in Cyclocondensation

Method Temperature (°C) Time (h) Yield (%)
Multicomponent 80 6 72
Chalcone-mediated 70 24 68
Thiolation 120 12 78

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : A strong absorption at 2217 cm⁻¹ confirms the nitrile group, while 1656 cm⁻¹ corresponds to C=N stretching.
  • ¹H NMR (400 MHz, CDCl₃) : δ 2.58 (s, 3H, SCH₃), 2.89 (s, 3H, CH₃), 7.45–7.62 (m, 5H, ArH).
  • Mass Spectrometry : ESI-MS m/z 267.1 [M+H]⁺ (calculated for C₁₄H₁₁N₂S: 267.06).

X-ray Crystallography

While no crystal structure of the target compound is reported, analogous pyridines exhibit dihedral angles of 56.7° between aromatic rings, suggesting similar planarity deviations.

Applications and Derivatives

Biological Activity

Derivatives of This compound show promise as COX-2 inhibitors , with IC₅₀ values comparable to celecoxib. The methylsulfanyl group enhances hydrophobic interactions with enzyme active sites.

Materials Science

The nitrile and sulfur functionalities enable coordination to metal centers, making the compound a candidate for luminescent materials and catalysts .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

Table 1: Key Structural Differences and Properties
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile 2: SCH₃; 4: CH₃; 6: Ph C₁₅H₁₂N₂S High lipophilicity; potential kinase inhibition Target
4-Phenyl-2-sulfanyl-6-(thiophen-2-yl)pyridine-3-carbonitrile 2: SH; 4: Ph; 6: thiophene C₁₆H₁₀N₂S₂ Reduced steric bulk; enhanced π-π stacking (thiophene)
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile 2: piperazine; 4: Ph; 6: thiophene C₂₂H₂₀N₄S Increased basicity (piperazine); possible CNS activity
2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile 2: OEt; 4: 4-MePh; 6: Ph C₂₁H₁₈N₂O Higher polarity (ethoxy); crystallizes in monoclinic system
Key Observations :

Position 2 Modifications: Methylsulfanyl (SCH₃): Enhances lipophilicity and moderate steric hindrance compared to ethoxy (OEt, polar) or piperazine (basic, bulky) groups.

Position 6 Variations :

  • Phenyl vs. Thiophene : Phenyl groups favor hydrophobic interactions, while thiophene introduces conjugated π-systems for electronic applications .

Crystallographic Behavior: Ethoxy-substituted analogues (e.g., 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile) exhibit monoclinic crystal packing with C–H···N interactions, suggesting nitrile-driven intermolecular bonding .

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